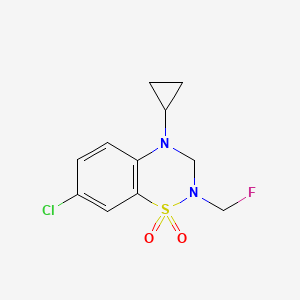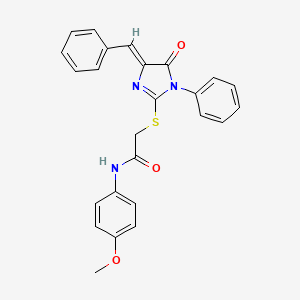
Asct2-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asct2-IN-2 is a compound that targets the Alanine, Serine, Cysteine Transporter 2 (ASCT2), which is a sodium-dependent transmembrane transporter involved in the cellular uptake of neutral amino acids such as glutamine. ASCT2 is overexpressed in many cancer cells and is considered a primary transporter for glutamine in these cells . The inhibition of ASCT2 has been investigated as a potential strategy for antineoplastic therapy .
Vorbereitungsmethoden
The synthesis of Asct2-IN-2 involves the use of an amino acid scaffold with a sulfonamide or sulfonic acid ester linker to a hydrophobic group . The synthetic route typically includes the following steps:
Formation of the amino acid scaffold: This involves the preparation of the amino acid backbone, which serves as the core structure of the compound.
Attachment of the sulfonamide or sulfonic acid ester linker:
Addition of the hydrophobic group: The final step involves the attachment of a hydrophobic group to the linker, which enhances the compound’s binding affinity to ASCT2.
The reaction conditions for these steps typically involve the use of organic solvents such as ethyl acetate and hexanes, and purification is achieved through flash silica gel column chromatography .
Analyse Chemischer Reaktionen
Asct2-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, which can alter its chemical structure and properties.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, which can also change its chemical structure and properties.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s activity and selectivity.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Asct2-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Asct2-IN-2 exerts its effects by inhibiting the activity of ASCT2, thereby blocking the uptake of neutral amino acids such as glutamine into cells . This inhibition disrupts the metabolic processes that rely on glutamine, leading to reduced cell proliferation and survival, particularly in cancer cells . The molecular targets of this compound include the ASCT2 transporter itself, and the pathways involved include the glutamine metabolism pathway and the mammalian target of rapamycin (mTOR) signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Asct2-IN-2 is unique compared to other similar compounds due to its specific targeting of the ASCT2 transporter and its high binding affinity . Similar compounds include:
Sulfonamide-based ASCT2 inhibitors: These compounds also target ASCT2 but may have different binding affinities and selectivities.
Sulfonic acid ester-based ASCT2 inhibitors: These compounds share a similar structure to this compound but may differ in their hydrophobic groups and overall activity.
Aminobutanoic acids-based ASCT2 inhibitors: These compounds are designed to inhibit ASCT2 and have shown potential in the treatment of non-small-cell lung cancer.
Eigenschaften
Molekularformel |
C44H50N2O4 |
|---|---|
Molekulargewicht |
670.9 g/mol |
IUPAC-Name |
(2S)-2-amino-4-[bis[[5-tert-butyl-2-(3-phenylprop-2-ynoxy)phenyl]methyl]amino]butanoic acid |
InChI |
InChI=1S/C44H50N2O4/c1-43(2,3)37-21-23-40(49-27-13-19-33-15-9-7-10-16-33)35(29-37)31-46(26-25-39(45)42(47)48)32-36-30-38(44(4,5)6)22-24-41(36)50-28-14-20-34-17-11-8-12-18-34/h7-12,15-18,21-24,29-30,39H,25-28,31-32,45H2,1-6H3,(H,47,48)/t39-/m0/s1 |
InChI-Schlüssel |
XBGKZFCZOZXKQR-KDXMTYKHSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC#CC2=CC=CC=C2)CN(CC[C@@H](C(=O)O)N)CC3=C(C=CC(=C3)C(C)(C)C)OCC#CC4=CC=CC=C4 |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC#CC2=CC=CC=C2)CN(CCC(C(=O)O)N)CC3=C(C=CC(=C3)C(C)(C)C)OCC#CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


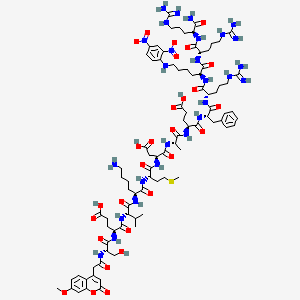
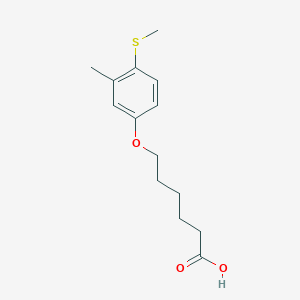
![3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)
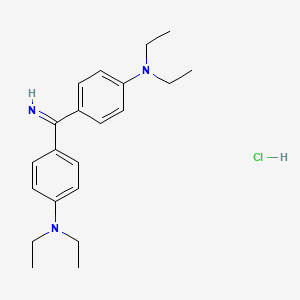

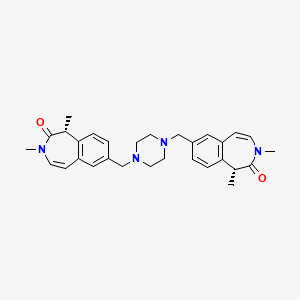
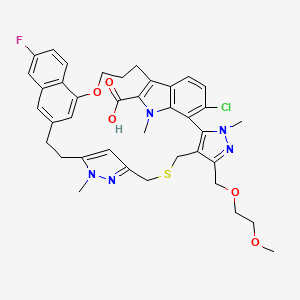


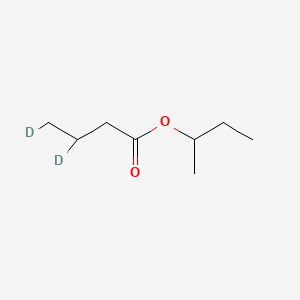
![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
